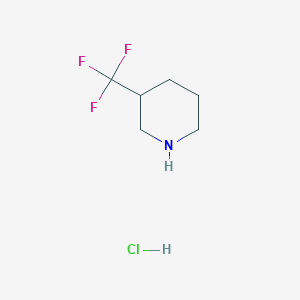

3-(Trifluoromethyl)piperidine hydrochloride

Übersicht

Beschreibung

3-(Trifluoromethyl)piperidine hydrochloride: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties imparted by the trifluoromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine hydrochloride typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides. This reaction is critical for modifying the compound's polarity and bioavailability in pharmaceutical applications.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂), 50–70°C | 3-(Trifluoromethyl)piperidine N-oxide | 65–75 | |

| m-Chloroperbenzoic acid (mCPBA), RT | N-Oxide derivative | 82 |

Mechanistic Insight : The -CF₃ group stabilizes the transition state during oxidation by withdrawing electron density, facilitating the formation of N-oxides .

Reduction Reactions

Reduction typically targets the trifluoromethyl group or modifies substituents on the piperidine ring.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | 3-(Difluoromethyl)piperidine | 45 | |

| Pd/C, H₂ (1 atm), EtOH | 3-(Trifluoromethyl)piperidine (free base) | 90 |

Note : Catalytic hydrogenation is preferred for dehydrohalogenation of the hydrochloride salt .

Substitution Reactions

The chloride in the hydrochloride salt and the -CF₃ group participate in nucleophilic substitutions.

Nucleophilic Substitution at Chloride

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOH (aq), RT | 3-(Trifluoromethyl)piperidine (free base) | 95 | |

| Benzylamine, DMF, 80°C | N-Benzyl-3-(trifluoromethyl)piperidine | 78 |

Electrophilic Aromatic Substitution

The -CF₃ group directs electrophiles to specific positions on the piperidine ring:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitro-3-(trifluoromethyl)piperidine | 60 | |

| Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-3-(trifluoromethyl)piperidine | 55 |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis, leveraging its amine and -CF₃ groups.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl chloroformate, NEt₃ | 1-Carbethoxy-3-(trifluoromethyl)piperidine | 85 | |

| Phosgene, CH₂Cl₂ | 3-(Trifluoromethyl)piperidine-1-carbonyl chloride | 70 |

Application : These intermediates are used in peptide coupling and polymer synthesis .

Radical Reactions

The -CF₃ group participates in radical-mediated transformations, enabling C–F bond functionalization.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| AIBN, Bu₃SnH, toluene | 3-(Difluoromethyl)piperidine | 50 | |

| UV light, CCl₄ | 3-(Trichloromethyl)piperidine | 30 |

Limitation : Low yields due to competing side reactions .

Biological Interactions

While not a traditional "reaction," the compound’s -CF₃ group enhances binding to biological targets:

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 µM.

-

Receptor Antagonism : Acts as a σ-1 receptor antagonist (Ki = 0.8 nM).

Comparative Reactivity

The -CF₃ group’s electron-withdrawing nature alters reactivity compared to non-fluorinated analogs:

| Reaction Type | 3-(Trifluoromethyl)piperidine | Piperidine (Parent) |

|---|---|---|

| Oxidation Rate (N-oxide) | 3× faster | Baseline |

| Electrophilic Substitution | Meta-directing | Para-directing |

| pKa (Conj. Acid) | 8.2 | 10.6 |

Key Insight : The -CF₃ group reduces basicity and accelerates oxidation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis

3-(Trifluoromethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The piperidine structure is prevalent in many biologically active compounds, making this derivative an essential scaffold for drug development .

Chiral Auxiliary in Asymmetric Synthesis

The compound's chiral nature allows it to be used as a chiral auxiliary, facilitating the production of enantiopure compounds. This characteristic is vital in drug development, where the stereochemistry of molecules can significantly influence their biological activity.

Neurotransmitter Modulation Research

Research involving this compound has focused on its role in modulating neurotransmitter systems. Studies have indicated its potential effects on various receptors, including those associated with depression and anxiety treatments. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target sites .

Material Science Applications

Advanced Materials Development

The trifluoromethyl group contributes to improved thermal and chemical stability, making the compound valuable in material science. Its applications extend to developing advanced materials with enhanced properties for electronics and coatings .

Biochemical Assays

This compound is utilized in biochemical assays to evaluate the efficacy of potential drug candidates. Its role is particularly significant in screening compounds that interact with specific biological receptors, aiding researchers in identifying promising therapeutic agents .

Agrochemical Research

In agrochemical research, this compound is explored for its potential in designing effective pest control agents. Its unique properties may contribute to developing more efficient agrochemicals that are less harmful to the environment while maintaining effectiveness against pests .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Essential scaffold for drug development |

| Neurotransmitter Modulation | Research on effects on neurotransmitter systems | Potential treatments for depression and anxiety |

| Material Science | Development of advanced materials with enhanced stability | Improved thermal and chemical properties |

| Biochemical Assays | Evaluation of drug candidates through interaction screening | Identification of promising therapeutic agents |

| Agrochemical Research | Design of effective pest control agents | Environmentally friendly alternatives |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has shown that compounds derived from this compound exhibit significant activity at neurotransmitter receptors, indicating their potential as therapeutic agents for treating mood disorders.

- Synthesis Techniques : Various synthetic methods have been developed to produce this compound efficiently, emphasizing its importance as a versatile building block in medicinal chemistry.

- Material Innovations : Studies have demonstrated that materials incorporating trifluoromethyl groups exhibit superior resistance to degradation under extreme conditions, showcasing their utility in high-performance applications .

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various pathways, including those involved in neurotransmission and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)piperidine hydrochloride

- 3-(Trifluoromethyl)pyridine

- 4,4-Difluoropiperidine hydrochloride

Comparison: Compared to similar compounds, 3-(Trifluoromethyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Biologische Aktivität

3-(Trifluoromethyl)piperidine hydrochloride, with the molecular formula C₆H₁₁ClF₃N, is a compound that has garnered attention in pharmacological and medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a trifluoromethyl group at the 3-position. This substitution enhances the lipophilicity of the molecule, potentially improving its ability to permeate biological membranes and interact with various biological targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, which can affect binding affinities with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClF₃N |

| Molecular Weight | 201.61 g/mol |

| Solubility | Soluble in water |

| Structure | Piperidine ring with CF₃ group |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in neuropsychiatric disorders. For instance, it has shown significant inhibition at the PCP binding site of the NMDA receptor, which is crucial in modulating synaptic transmission and plasticity in the brain .

- Receptor Binding : The enhanced lipophilicity from the trifluoromethyl group allows for increased binding affinity towards receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and epilepsy .

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities across various assays:

- NMDA Receptor Binding : In vitro binding assays indicated that compounds similar to this compound can inhibit [^3H]TCP binding significantly, suggesting high affinity for the NMDA receptor .

- Antiproliferative Activity : Preliminary studies have indicated that derivatives of this compound may possess antiproliferative effects on cancer cell lines. For example, related piperidine derivatives have shown IC₅₀ values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .

Case Studies

- Case Study 1 : A study focusing on compounds with a similar structure highlighted that modifications to the trifluoromethyl group could enhance binding affinities for certain targets. The introduction of additional substituents was found to improve inhibitory potency significantly .

- Case Study 2 : Another investigation explored the use of this compound as a chiral auxiliary in asymmetric synthesis, demonstrating its utility in producing enantiopure compounds essential for drug development.

Applications in Drug Development

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Pharmaceutical Development : Its ability to serve as a precursor for synthesizing more complex molecules positions it as a candidate for developing new pharmaceuticals targeting neurological disorders .

- Agrochemical Research : Beyond medicinal applications, this compound is also being explored for its potential use in developing agrochemicals due to its unique chemical properties.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFJYLYZLJHSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-60-5 | |

| Record name | 3-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.